
9-Methyl-10-anthryloxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Methyl-10-anthryloxirane: is an organic compound with the molecular formula C₁₇H₁₄O . It is a derivative of anthracene, where the 9th position is substituted with a methyl group and the 10th position is substituted with an oxirane ring. This compound is known for its unique photophysical properties and has been studied for various applications in materials science and photochemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methyl-10-anthryloxirane typically involves the reaction of 9-methyl-10-anthracenol with an epoxidizing agent. One common method is the use of a peracid, such as m-chloroperbenzoic acid (m-CPBA), to oxidize the anthracenol to the corresponding oxirane. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 9-Methyl-10-anthryloxirane can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form the corresponding diol.
Substitution: It can participate in nucleophilic substitution reactions, where the oxirane ring is opened by nucleophiles.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Oxidized anthracene derivatives.
Reduction: 9-Methyl-10-anthracenediol.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 9-Methyl-10-anthryloxirane is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the study of photophysical properties and the development of new materials for organic electronics.
Biology and Medicine: The compound has been studied for its potential interactions with DNA and proteins. Its ability to form covalent bonds with nucleophiles makes it a useful tool in biochemical research.
Industry: In the industrial sector, this compound is explored for its applications in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Comparación Con Compuestos Similares
Similar Compounds:
9-Methyl-anthracene: Lacks the oxirane ring, making it less reactive towards nucleophiles.
10-Methyl-anthracene: Similar structure but with the methyl group at the 10th position.
9,10-Dimethylanthracene: Contains two methyl groups at the 9th and 10th positions, altering its photophysical properties.
Uniqueness: 9-Methyl-10-anthryloxirane is unique due to the presence of both a methyl group and an oxirane ring. This combination imparts distinct reactivity and photophysical properties, making it valuable for specific applications in materials science and photochemistry.
Propiedades
| 66842-42-0 | |
Fórmula molecular |
C17H14O |
Peso molecular |
234.29 g/mol |
Nombre IUPAC |
2-(10-methylanthracen-9-yl)oxirane |
InChI |
InChI=1S/C17H14O/c1-11-12-6-2-4-8-14(12)17(16-10-18-16)15-9-5-3-7-13(11)15/h2-9,16H,10H2,1H3 |
Clave InChI |
UUVMDMQWVGMBQX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C=CC=CC2=C(C3=CC=CC=C13)C4CO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


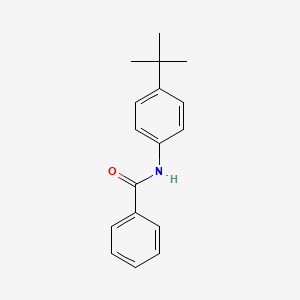
![3-Ethoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one](/img/structure/B13764379.png)

![1H-Naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone, 4,11-diamino-2-ethyl-](/img/structure/B13764397.png)

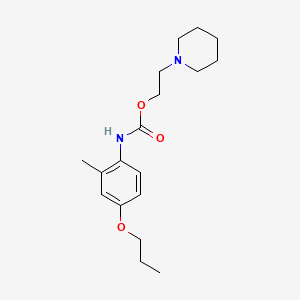

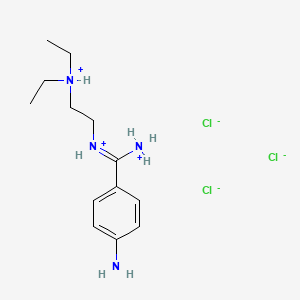
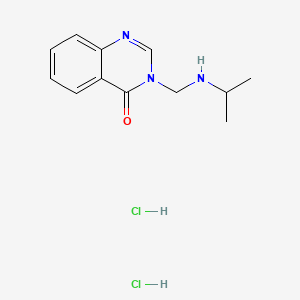
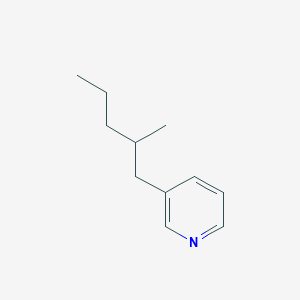
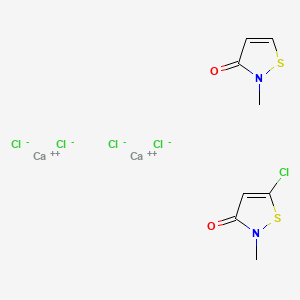

![1-[(4-Methylpiperazin-1-yl)methyl]adamantan-2-ol dihydrochloride](/img/structure/B13764443.png)

